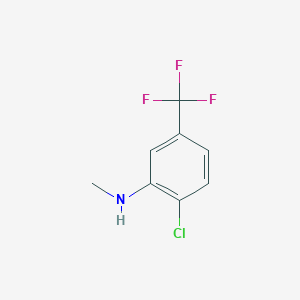

2-Chloro-N-methyl-5-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of benzenoids. It is also known as 3-Amino-4-chlorobenzotrifluoride . The molecular formula of this compound is C7H5ClF3N .

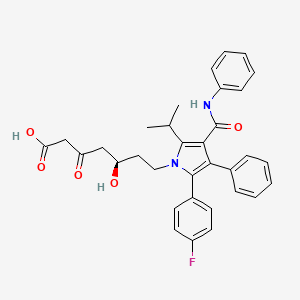

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNC1=CC(=CC=C1Cl)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it, along with an amine group. Physical And Chemical Properties Analysis

This compound is a clear, colorless to yellow to orange liquid . It has a refractive index of 1.4965-1.5015 at 20°C and a density of 1.428 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Monodentate Transient Directing Group in Catalysis : 2-Chloro-N-methyl-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process allows for the efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its role in facilitating complex organic transformations (Wu et al., 2021).

Vibrational Spectroscopy and Quantum Chemical Studies : The vibrational characteristics of this compound have been thoroughly investigated, providing insights into the influence of substituents on molecular vibrations. This research contributes to a deeper understanding of its electronic structure and reactivity, aiding in the design of novel compounds (Karthick et al., 2013).

Analytical and Material Science Applications

Microwave-Assisted Amination : This compound has been used in the microwave-assisted conversion of aryl triflates to anilines without the need for a base or catalyst, showcasing an efficient pathway for the synthesis of halogenated anilines (Xu & Wang, 2004).

Ozonation of Anilines : Research on the ozonation of anilines, using this compound as a model compound, has elucidated the reaction mechanisms and kinetics involved in the degradation of aromatic amines. This work has implications for the treatment of industrial wastewater containing aniline derivatives (Tekle-Röttering et al., 2016).

Novel Pesticides Synthesis

- Synthesis of Bistrifluron : A method for the synthesis of bistrifluron, a potent insect growth regulator, involves the use of this compound as a key intermediate. This highlights its role in the development of new, more effective pesticides (Liu An-chan, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRMCAZGUCHFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2691489.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)

![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)